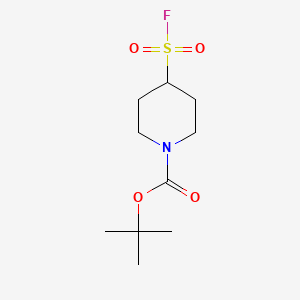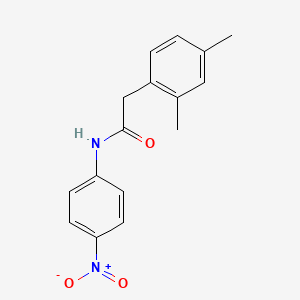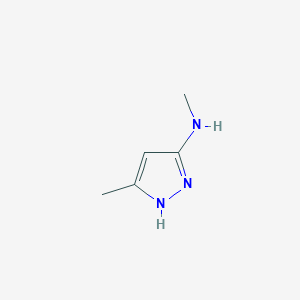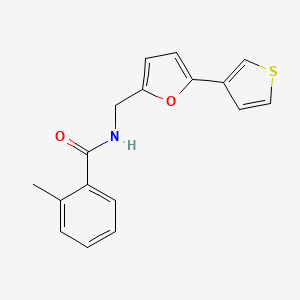![molecular formula C21H19ClFN5O B2796089 5-Chloro-6-[4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile CAS No. 2415564-46-2](/img/structure/B2796089.png)
5-Chloro-6-[4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-Chloro-6-[4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile” is a complex organic molecule that contains several functional groups and structural features . It includes a quinazolinone moiety (a type of nitrogen-containing bicyclic compound), a piperidine ring (a type of cyclic amine), and a pyridine ring (a type of aromatic heterocycle). The molecule also contains several substituents, including a chlorine atom, a fluorine atom, and a nitrile group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The quinazolinone moiety is a bicyclic structure with a nitrogen atom in each ring. The piperidine ring is a six-membered ring with one nitrogen atom, and the pyridine ring is a six-membered aromatic ring with two nitrogen atoms . The chlorine and fluorine atoms are halogen substituents, which are often involved in forming key interactions in biological systems .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the nitrile group could be hydrolyzed to a carboxylic acid under acidic or basic conditions. The halogen atoms could potentially be replaced by other groups in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the nitrile group and the halogen atoms could increase its polarity, affecting its solubility in different solvents. The aromatic rings could contribute to its UV-visible absorption spectrum .Applications De Recherche Scientifique
Synthesis and Characterization
This compound and its derivatives have been synthesized for various purposes, including the study of their chemical properties and potential applications in different fields. For example, derivatives of similar structural frameworks have been synthesized and characterized for their potential applications in microbial screening due to their notable action against tested microbes (Goswami et al., 2022). Additionally, the synthesis of new series of pyridine and fused pyridine derivatives explores the diverse chemical reactivity and potential utility of such compounds (Al-Issa, 2012).
Crystal Structure Analysis
Studies on the crystal structure of compounds structurally related to adoprazine, which share a similar chemical backbone, have provided insights into their potential applications in material science and drug design through the analysis of their crystal packing and hydrogen bonding patterns (Ullah & Altaf, 2014).
Antimicrobial and Antifungal Activities
Research into the antimicrobial and antifungal activities of derivatives closely related to the chemical structure has demonstrated their potential utility in developing new antimicrobial agents. Such studies have synthesized novel derivatives and assessed their efficacy against various bacterial and fungal strains, indicating notable antimicrobial properties (Singh et al., 2010).
Potential in Drug Discovery
The exploration of novel derivatives of pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors suggests the relevance of such compounds in drug discovery, particularly in the development of new treatments for depression and other neurological disorders (Vacher et al., 1999).
Orientations Futures
Future research on this compound could involve investigating its synthesis, properties, and potential applications. For example, it could be interesting to explore its biological activity, given the known activities of related quinazolinone compounds . It could also be worthwhile to investigate its physical and chemical properties in more detail, as this could inform its potential uses .
Propriétés
IUPAC Name |
5-chloro-6-[4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN5O/c1-13-26-19-9-16(23)2-3-17(19)21(29)28(13)12-14-4-6-27(7-5-14)20-18(22)8-15(10-24)11-25-20/h2-3,8-9,11,14H,4-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPCTCSORUJTES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C4=C(C=C(C=N4)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-{4-[(7-fluoro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2796007.png)
![2-Chloro-N-[3-(1,2,4-oxadiazol-3-yl)phenyl]propanamide](/img/structure/B2796008.png)


![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2796012.png)
![N-(4-phenylbutan-2-yl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B2796013.png)
![N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)-1-prop-2-enoylpyrrolidin-3-yl]acetamide](/img/structure/B2796014.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2796015.png)
![2-Chloro-N-[2-(1,4-dioxan-2-yl)ethyl]acetamide](/img/structure/B2796019.png)

![N-(3,4-difluorophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2796023.png)
![1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2796024.png)

